![molecular formula C14H24N2O3 B2357988 N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361596-00-9](/img/structure/B2357988.png)
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as MMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MMPP is a piperidine derivative that has been synthesized using different methods, and it exhibits various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MMPP is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, neurotransmitter release, and neuronal survival. Activation of the sigma-1 receptor by MMPP has been shown to modulate the activity of various ion channels and receptors, leading to its various physiological and biochemical effects.
Biochemical and Physiological Effects:
MMPP exhibits various biochemical and physiological effects, including antinociceptive, antipsychotic, and anticancer effects. In animal studies, MMPP has been shown to reduce pain sensitivity and improve locomotor activity. MMPP has also been shown to exhibit antipsychotic effects, reducing the symptoms of schizophrenia in animal models. In vitro studies have shown that MMPP can inhibit the growth of cancer cells, suggesting its potential applications in cancer research.
Advantages and Limitations for Lab Experiments
MMPP has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor, making it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, MMPP has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis.
Future Directions
For MMPP research include the development of new drugs for the treatment of various diseases and the optimization of its synthesis for easier access.
Synthesis Methods
MMPP has been synthesized using different methods, including the reaction of piperidine with methyl acrylate, followed by the reaction of the resulting product with 2-methoxyisopropanol. Another method involves the reaction of piperidine with methyl crotonate, followed by the reaction of the resulting product with 2-methoxyisopropanol. The synthesis of MMPP is a multistep process that requires careful optimization of reaction conditions to obtain high yields of the product.
Scientific Research Applications
MMPP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MMPP has been shown to act as a potent and selective ligand for the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and neuronal survival. MMPP has also been studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
In pharmacology, MMPP has been shown to exhibit antinociceptive and antipsychotic effects, making it a potential candidate for the development of new drugs for the treatment of pain and mental disorders. MMPP has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[(2R)-1-methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-5-13(17)16-8-6-12(7-9-16)14(18)15(3)11(2)10-19-4/h5,11-12H,1,6-10H2,2-4H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEMRQYMJQAPDO-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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